4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one
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Overview
Description
4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one is an organic compound that belongs to the class of phenylbutenones. This compound is characterized by its unique structure, which includes a methoxy group and a 3-methylbut-2-en-1-yl ether group attached to a phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-methoxy-4-hydroxybenzaldehyde.
Alkylation: The intermediate is then subjected to alkylation using 3-methylbut-2-en-1-yl bromide in the presence of a base like potassium carbonate to form the ether linkage.
Condensation: The resulting product undergoes a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy and ether groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A compound with a similar structure but different biological activities.
Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: Another related compound with distinct chemical properties.
Uniqueness
4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
915287-55-7 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C16H20O3/c1-12(2)9-10-19-15-8-7-14(6-5-13(3)17)11-16(15)18-4/h5-9,11H,10H2,1-4H3 |
InChI Key |
VZDTYASQIYUJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C=CC(=O)C)OC)C |
Origin of Product |
United States |
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